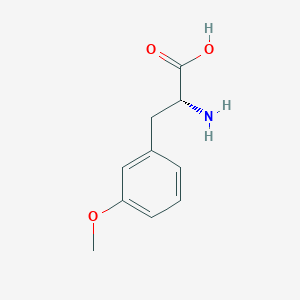

3-Methoxy-D-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXGLOBWOMUGQB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439576 | |

| Record name | 3-Methoxy-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145306-65-6 | |

| Record name | 3-Methoxy-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-phenylalanine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-phenylalanine is a derivative of the essential amino acid phenylalanine, characterized by a methoxy group substitution on the phenyl ring. This modification imparts unique chemical and physical properties that make it a valuable building block in medicinal chemistry and drug development. It exists as two stereoisomers, 3-Methoxy-L-phenylalanine and 3-Methoxy-D-phenylalanine, each with distinct biological activities and applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for both enantiomers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Methoxy-L-phenylalanine and this compound is presented below. These properties are crucial for their application in synthesis, formulation, and biological studies.

| Property | 3-Methoxy-L-phenylalanine | This compound |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol [1] | 195.21 g/mol [] |

| CAS Number | 33879-32-2[1][3] | 145306-65-6[4] |

| Appearance | White to yellow solid/crystalline powder[1][3] | Off-white powder[] |

| Melting Point | No experimental data available. | No experimental data available. |

| Boiling Point | No experimental data available. | 350.139 °C at 760 mmHg[] |

| Density | No experimental data available. | 1.209 g/cm³[] |

| pKa (predicted) | 2.20 ± 0.10[3] | No data available. |

| Solubility | Sparingly soluble in water.[3] No quantitative data available. | No data available. |

| Storage Temperature | 0 °C to 4 °C[1][3] | 2-8 °C[] |

Structure and Identification

The chemical structure of 3-Methoxy-phenylalanine consists of a phenylalanine core with a methoxy group (-OCH₃) at the meta-position of the benzene ring.

Chemical Structure of 3-Methoxy-L-phenylalanine

Caption: Chemical structure of 3-Methoxy-L-phenylalanine.

Identifiers for 3-Methoxy-L-phenylalanine:

-

InChI: InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1[3]

-

SMILES: COC1=CC=CC(=C1)C--INVALID-LINK--N[3]

Identifiers for this compound:

-

InChI: InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1[]

-

SMILES: COC1=CC=CC(=C1)CC(C(=O)O)N[]

Experimental Protocols

General Synthetic Approach (Hypothetical Workflow):

A plausible synthetic route could start from a commercially available precursor like 3-methoxybenzaldehyde. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Hypothetical synthetic workflow for 3-Methoxy-phenylalanine.

Note: This is a generalized representation, and specific reagents, reaction conditions, and purification methods would need to be optimized for an efficient and stereoselective synthesis.

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectra for 3-Methoxy-phenylalanine are not widely published with full assignments. Researchers would typically acquire this data upon synthesis or purchase of the compound to confirm its identity and purity.

Biological Activity and Signaling Pathways

3-Methoxy-L-phenylalanine is reported to have potential therapeutic properties, including the ability to modulate neurotransmitter levels, and is being investigated for its applications in neurological disorders such as Parkinson's disease.[3] Phenylalanine itself is a precursor for the synthesis of key neurotransmitters.

Simplified Phenylalanine Metabolism Pathway:

The following diagram illustrates the role of phenylalanine as a precursor in major neurotransmitter pathways. While the direct involvement and specific targets of 3-Methoxy-phenylalanine within these pathways require further investigation, this provides a foundational context for its potential mechanism of action.

Caption: Simplified metabolic pathway of phenylalanine.

Conclusion

3-Methoxy-phenylalanine, in both its L- and D-enantiomeric forms, represents a valuable tool for researchers in drug discovery and development. While a comprehensive set of experimental data is not fully available in the public literature, this guide summarizes the core chemical and physical properties and provides a framework for understanding its structure and potential biological relevance. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of these compounds.

References

An In-depth Technical Guide on the Synthesis of 3-Methoxy-D-phenylalanine from D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthesis strategy for the preparation of 3-Methoxy-D-phenylalanine, a non-canonical amino acid of interest in pharmaceutical and biochemical research. The synthesis commences with the readily available chiral building block, D-phenylalanine, and proceeds through a series of protection, aromatic functionalization, and deprotection steps. Detailed experimental protocols, based on established chemical transformations, are provided to facilitate the practical application of this synthetic route. All quantitative data are summarized for clarity, and logical workflows are visualized using Graphviz diagrams.

Synthetic Strategy Overview

The direct methoxylation of the phenyl ring of D-phenylalanine at the meta-position is a challenging transformation. Therefore, a more robust and controllable multi-step approach is proposed. This strategy involves:

-

Protection of D-phenylalanine: The amino and carboxyl functional groups of the starting material are protected to prevent unwanted side reactions during the subsequent functionalization of the aromatic ring.

-

Aromatic Nitration: A nitro group is introduced at the 3-position of the protected D-phenylalanine through electrophilic aromatic substitution.

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group.

-

Diazotization and Hydroxylation: The resulting amino group is converted to a diazonium salt, which is subsequently hydrolyzed to yield a hydroxyl group.

-

O-Methylation: The newly introduced hydroxyl group is methylated to form the desired methoxy group.

-

Deprotection: The protecting groups on the amino and carboxyl termini are removed to yield the final product, this compound.

The overall synthetic workflow is depicted below.

Detailed Experimental Protocols

The following protocols are based on established methodologies for amino acid protection, aromatic functionalization, and O-methylation of tyrosine derivatives, adapted for the synthesis of this compound.

To prevent interference from the amine and carboxylic acid groups during subsequent reactions, they must be protected. A common strategy is the formation of an N-Boc protected methyl ester.

Experimental Protocol: Synthesis of N-Boc-D-phenylalanine Methyl Ester

-

Esterification: Suspend D-phenylalanine (1 equivalent) in anhydrous methanol. Cool the suspension to 0°C in an ice bath. Bubble anhydrous HCl gas through the suspension with stirring for 1-2 hours, or add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain D-phenylalanine methyl ester hydrochloride as a white solid.

-

N-Boc Protection: Dissolve the D-phenylalanine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM). Add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-D-phenylalanine methyl ester.

The protected D-phenylalanine is then nitrated to introduce a nitro group at the 3-position.

Experimental Protocol: Synthesis of N-Boc-3-nitro-D-phenylalanine Methyl Ester

-

Reaction Setup: Dissolve N-Boc-D-phenylalanine methyl ester (1 equivalent) in concentrated sulfuric acid at 0°C.

-

Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

Reaction Monitoring and Work-up: Stir the reaction at 0-5°C for several hours, monitoring by TLC. Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the 3-nitro isomer.

The nitro group is reduced to an amine, a precursor to the hydroxyl group.

Experimental Protocol: Synthesis of N-Boc-3-amino-D-phenylalanine Methyl Ester

-

Reaction Setup: Dissolve N-Boc-3-nitro-D-phenylalanine methyl ester (1 equivalent) in methanol or ethyl acetate.

-

Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the amino derivative.

The amino group is converted to a hydroxyl group via a diazonium salt intermediate.

Experimental Protocol: Synthesis of N-Boc-3-hydroxy-D-phenylalanine Methyl Ester

-

Diazotization: Dissolve N-Boc-3-amino-D-phenylalanine methyl ester (1 equivalent) in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0°C. Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5°C.

-

Hydrolysis: After the addition is complete, stir the reaction mixture for a short period at 0°C. Then, heat the solution gently (e.g., to 50-60°C) until nitrogen evolution ceases.

-

Work-up and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

The phenolic hydroxyl group is methylated. This protocol is adapted from the O-methylation of N-protected tyrosine derivatives.[1]

Experimental Protocol: Synthesis of N-Boc-3-methoxy-D-phenylalanine Methyl Ester

-

Reaction Setup: Dissolve N-Boc-3-hydroxy-D-phenylalanine methyl ester (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.[2]

-

Methylation: Add a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), followed by a methylating agent like methyl iodide (CH₃I, 1.5-2 equivalents).

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Summary of Reagents and Typical Conditions for O-Methylation

| Parameter | Condition |

| Substrate | N-Boc-3-hydroxy-D-phenylalanine Methyl Ester |

| Solvent | Anhydrous DMF or Acetonitrile |

| Base | K₂CO₃ |

| Methylating Agent | Methyl Iodide (CH₃I) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours (TLC monitored) |

The final step involves the removal of the N-Boc and methyl ester protecting groups to yield this compound.

Experimental Protocol: Synthesis of this compound

-

Acidolysis (N-Boc Removal): Dissolve the N-Boc-3-methoxy-D-phenylalanine methyl ester in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) or a solution of HCl in dioxane.[1] Stir at room temperature for 1-2 hours.

-

Saponification (Ester Hydrolysis): After removing the solvent from the previous step, dissolve the residue in a mixture of methanol and water. Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir until the ester is fully hydrolyzed (monitored by TLC).

-

Work-up and Isolation: Neutralize the reaction mixture with an acid (e.g., 1 M HCl) to a pH of approximately 6-7. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization or ion-exchange chromatography to yield this compound.

Quantitative Data Summary

The yields for each step are highly dependent on the specific reaction conditions and purification efficiency. The following table provides expected yield ranges based on analogous reactions reported in the literature.

Table 2: Expected Yields for the Synthesis of this compound

| Step | Transformation | Expected Yield (%) |

| 1 | Protection of D-phenylalanine | 80 - 95 |

| 2 | Aromatic Nitration | 40 - 60 (for the desired meta-isomer) |

| 3 | Reduction of Nitro Group | > 90 |

| 4 | Diazotization and Hydroxylation | 30 - 50 |

| 5 | O-Methylation | 70 - 90 |

| 6 | Deprotection | 70 - 90 |

| Overall | D-phenylalanine to this compound | 3 - 15 (Calculated) |

Conclusion

The synthesis of this compound from D-phenylalanine is a multi-step process that requires careful protection of the amino acid's functional groups, followed by a series of aromatic functionalization reactions. While the overall yield may be modest due to the challenges of regioselective aromatic substitution, the proposed route is based on well-established and reliable chemical transformations. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable non-canonical amino acid for applications in drug discovery and chemical biology. Optimization of each step will be crucial for maximizing the overall efficiency of the synthesis.

References

The Untapped Potential of 3-Methoxy-D-phenylalanine in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a prospective analysis based on the known neuropharmacological properties of related phenylalanine derivatives. As of December 2025, specific research on 3-Methoxy-D-phenylalanine is not extensively available in the public domain. This document serves to highlight its potential applications and provide a framework for future research.

Executive Summary

This compound is a synthetic amino acid derivative with the potential to be a significant therapeutic agent in the field of neuroscience. Drawing parallels from the known neuroprotective and neuromodulatory effects of D-phenylalanine and other substituted phenylalanine analogs, this whitepaper outlines the prospective applications of this compound. The core hypothesis is that the D-configuration will confer resistance to enzymatic degradation, prolonging its bioavailability, while the 3-methoxy substitution on the phenyl ring will modulate its binding affinity and selectivity for key neuronal targets, particularly the NMDA receptor. This could lead to novel treatments for a range of neurological disorders characterized by excitotoxicity and neuronal damage, such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases. This document provides a theoretical framework for its mechanism of action, potential therapeutic applications, and a roadmap for its experimental validation.

Introduction

The modulation of glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate (NMDA) receptor, is a cornerstone of neuroscience research aimed at developing treatments for acute and chronic neurological disorders. Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a common pathway in neuronal cell death. While L-phenylalanine, a naturally occurring amino acid, is known to interact with the NMDA receptor, its rapid metabolism limits its therapeutic potential.[1][2] Its D-isomer, D-phenylalanine, is less readily metabolized and has been investigated for various neurological effects.[3] Furthermore, substitutions on the phenyl ring of phenylalanine have been shown to significantly alter pharmacological properties. For instance, halogenated derivatives of L-phenylalanine have demonstrated potent neuroprotective effects.[4][5][6]

This guide focuses on the untapped potential of a specific analog, this compound. It is hypothesized that the D-configuration will provide metabolic stability, while the 3-methoxy group will fine-tune its interaction with neuronal receptors, potentially offering a novel neuroprotective agent with a favorable therapeutic profile.

Potential Mechanism of Action: Modulating the NMDA Receptor

Based on the pharmacology of related compounds, the primary mechanism of action of this compound is likely the modulation of the NMDA receptor. L-phenylalanine has been shown to be a competitive antagonist at the glycine co-agonist binding site of the NMDA receptor.[2] It is plausible that this compound also interacts with this site. The methoxy group at the 3-position could influence the binding affinity and kinetics, potentially leading to a more potent or selective antagonism.

By acting as an antagonist at the glycine site, this compound could reduce the over-activation of NMDA receptors during pathological conditions, thereby preventing the downstream cascade of excitotoxicity. This includes mitigating excessive calcium influx, reducing the formation of reactive oxygen species, and inhibiting apoptotic pathways.

Signaling Pathway Diagram

Caption: Conceptual antagonism of the NMDA receptor by this compound.

Potential Therapeutic Applications

The hypothesized neuroprotective properties of this compound suggest its utility in a variety of neurological conditions.

Ischemic Stroke

In the context of ischemic stroke, massive glutamate release triggers excitotoxicity, leading to neuronal death in the ischemic penumbra. A potent and selective NMDA receptor antagonist like this compound could be administered in the acute phase to preserve neuronal tissue and improve functional outcomes. Studies on halogenated L-phenylalanine derivatives have shown significant reductions in infarct volume in animal models of stroke, supporting this potential application.[5][6]

Traumatic Brain Injury (TBI)

Similar to stroke, TBI involves a secondary injury cascade characterized by excitotoxicity. The administration of this compound following TBI could help to mitigate this secondary damage, reducing cerebral edema and neuronal loss.

Neurodegenerative Diseases

Chronic, low-level excitotoxicity is implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While high-affinity NMDA receptor antagonists have failed in clinical trials due to side effects, a modulator with subtle effects, such as a low-affinity antagonist or a partial agonist at the glycine site, could be beneficial. The specific properties of this compound would need to be characterized to determine its suitability for chronic treatment regimens.

Proposed Experimental Validation

To validate the therapeutic potential of this compound, a systematic experimental approach is required.

Synthesis and Characterization

A robust and scalable synthesis protocol for this compound needs to be established. A potential route could involve the asymmetric synthesis from 3-methoxybenzaldehyde.

Conceptual Synthesis Workflow:

Caption: A potential synthetic route to this compound.

In Vitro Pharmacological Profiling

Objective: To determine the binding affinity and functional activity of this compound at the NMDA receptor and other relevant targets.

Experimental Protocol:

-

Receptor Binding Assays:

-

Utilize radioligand binding assays with cell membranes expressing different NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).

-

Use a radiolabeled glycine site antagonist (e.g., [³H]DCKA) to determine the inhibition constant (Ki) of this compound.

-

-

Electrophysiology:

-

Perform whole-cell patch-clamp recordings on cultured neurons or Xenopus oocytes expressing NMDA receptors.

-

Apply glutamate and glycine to elicit NMDA currents and co-apply varying concentrations of this compound to determine its IC50 and mechanism of inhibition (e.g., competitive vs. non-competitive).

-

In Vitro Neuroprotection Assays

Objective: To assess the ability of this compound to protect neurons from excitotoxic insults.

Experimental Protocol:

-

Primary Neuronal Cultures:

-

Prepare primary cultures of cortical or hippocampal neurons.

-

Induce excitotoxicity by exposing the cultures to high concentrations of glutamate or NMDA.

-

Treat cultures with varying concentrations of this compound before, during, or after the excitotoxic insult.

-

Assess cell viability using assays such as LDH release or MTT reduction.

-

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol:

-

Animal Administration: Administer this compound to rodents via intravenous and oral routes.

-

Sample Collection: Collect blood and brain tissue samples at various time points.

-

LC-MS/MS Analysis: Quantify the concentration of this compound and any potential metabolites in the samples to determine key pharmacokinetic parameters such as half-life, bioavailability, and brain penetration. The nasal absorption of D-phenylalanine has been shown to be less efficient than L-phenylalanine, suggesting that alternative routes of administration should be explored for optimal bioavailability.[7]

In Vivo Efficacy Studies

Objective: To evaluate the neuroprotective effects of this compound in animal models of neurological disorders.

Experimental Protocol:

-

Ischemic Stroke Model:

-

Utilize a transient middle cerebral artery occlusion (tMCAO) model in rats or mice.

-

Administer this compound at different doses and time points relative to the ischemic insult.

-

Assess outcomes by measuring infarct volume (e.g., with TTC staining) and neurological deficit scores.

-

Data Presentation (Hypothetical)

While no quantitative data for this compound currently exists, the following tables illustrate how such data would be presented.

Table 1: Hypothetical Binding Affinities (Ki) at NMDA Receptor Subtypes

| Compound | GluN1/GluN2A (Ki, µM) | GluN1/GluN2B (Ki, µM) |

| Glycine | 0.1 | 0.08 |

| L-Phenylalanine | 1710[2] | - |

| This compound | To be determined | To be determined |

Table 2: Hypothetical In Vitro Neuroprotection (EC50) against NMDA-induced Excitotoxicity

| Compound | Neuronal Protection (EC50, µM) |

| MK-801 | 0.1 |

| This compound | To be determined |

Table 3: Hypothetical Pharmacokinetic Parameters in Rats

| Compound | Route | T1/2 (h) | Cmax (µg/mL) | Bioavailability (%) | Brain/Plasma Ratio |

| This compound | IV | TBD | TBD | 100 | TBD |

| This compound | PO | TBD | TBD | TBD | TBD |

Conclusion and Future Directions

This compound represents a promising yet unexplored candidate for neuroprotective therapy. Based on the established pharmacology of related compounds, it is hypothesized to act as a modulator of the NMDA receptor, offering a potential therapeutic avenue for a range of neurological disorders. The immediate priority for future research is the chemical synthesis and comprehensive pharmacological characterization of this compound. Subsequent in vitro and in vivo studies, as outlined in this guide, will be crucial to validate its neuroprotective efficacy and to establish a foundation for its potential clinical development. The exploration of this compound could pave the way for a new class of safer and more effective drugs for the treatment of devastating neurological conditions.

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxy-D-phenylalanine: A Technical Guide to its Application as a Building Block for Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the design and synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides—represent a critical strategy for developing novel therapeutics with enhanced efficacy, stability, and oral bioavailability. The incorporation of non-proteinogenic amino acids is a cornerstone of this approach. Among these, 3-Methoxy-D-phenylalanine stands out as a valuable building block. Its unique structural features, including the D-configuration of the alpha-carbon and the methoxy substitution on the phenyl ring, offer distinct advantages in modulating the pharmacological properties of peptide-based drug candidates.

This in-depth technical guide provides a comprehensive overview of this compound, detailing its properties, its role in peptidomimetic design, and methodologies for its incorporation and evaluation. While specific quantitative data for peptidomimetics containing this exact residue is emerging, this guide consolidates available information and presents data from closely related analogues to illustrate its potential.

Physicochemical Properties of this compound

This compound is a derivative of the natural amino acid phenylalanine. The key modifications—the D-chiral center and the meta-positioned methoxy group—impart specific characteristics that are advantageous in peptidomimetic design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [][2] |

| Molecular Weight | 195.22 g/mol | [][2] |

| Appearance | Off-white powder | [] |

| Storage | 2-8 °C | [] |

| Synonyms | D-Phe(3-OMe)-OH; m-Methoxy-D-phenylalanine; (R)-2-Amino-3-(3-methoxyphenyl)propionic acid | [] |

The D-configuration provides inherent resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can significantly enhance the in vivo half-life of a peptide therapeutic. The methoxy group at the 3-position of the phenyl ring introduces a moderate steric bulk and alters the electronic properties of the aromatic side chain. This can influence ligand-receptor interactions, potentially enhancing binding affinity and selectivity.

Rationale for Incorporating this compound into Peptidomimetics

The inclusion of this compound in a peptide sequence can confer several desirable properties:

-

Enhanced Proteolytic Stability: The D-amino acid backbone is resistant to cleavage by endogenous proteases, leading to a longer duration of action.

-

Modulation of Receptor Affinity and Selectivity: The methoxy group can introduce new hydrogen bonding opportunities or steric interactions within a receptor binding pocket, leading to altered affinity and selectivity profiles. This is particularly relevant for G-protein coupled receptors (GPCRs) such as opioid and neurokinin receptors, where aromatic interactions are often crucial for ligand binding.

-

Conformational Constraint: The steric bulk of the methoxy group can restrict the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation and potentially increasing potency.

-

Improved Pharmacokinetic Properties: Enhanced stability and potentially altered lipophilicity can contribute to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Applications in Drug Discovery

Peptidomimetics containing modified phenylalanine residues, including those with methoxy substitutions and D-configurations, have been explored in various therapeutic areas.

Neurodegenerative Diseases

In conditions like Alzheimer's and Parkinson's disease, the accumulation of misfolded proteins is a key pathological feature. Peptidomimetics that can modulate protein-protein interactions or activate cellular clearance mechanisms like the proteasome are of significant interest. The incorporation of modified amino acids such as this compound could enhance the stability and blood-brain barrier permeability of such therapeutic peptides.

Oncology

Peptidomimetics are being investigated as anticancer agents that can disrupt oncogenic signaling pathways or target cancer-specific cell surface receptors. The enhanced stability offered by D-amino acids is particularly advantageous in the tumor microenvironment, which is rich in proteases.

Pain Management and Neuroscience

Opioid and neurokinin receptors are well-established targets for pain and inflammation. Structure-activity relationship (SAR) studies of opioid peptides have shown that modifications to the phenylalanine residue can significantly impact receptor affinity and selectivity. While specific data for this compound is limited, related studies on D-phenylalanine and methoxy-substituted phenylalanine analogues suggest its potential in designing novel analgesics.

Quantitative Data on Related Peptidomimetics

While specific quantitative data for peptidomimetics containing this compound is not extensively available in the public domain, the following tables present data for peptidomimetics with D-phenylalanine and other modified phenylalanines to illustrate the impact of such modifications.

Table 1: Opioid Receptor Binding Affinities of D-Phenylalanine Containing Peptides

| Peptide | Receptor | Ki (nM) |

| D-Phe Analog 1 | μ-opioid | 1.5 ± 0.2 |

| D-Phe Analog 2 | δ-opioid | 0.8 ± 0.1 |

| D-Phe Analog 3 | κ-opioid | 25.3 ± 3.1 |

Data is representative and sourced from general technical guides on D-phenylalanine in peptidomimetics.

Table 2: Anticancer Activity of a D-Phenylalanine Containing Peptide

| Cell Line | IC₅₀ (µM) |

| Human Breast Cancer (MCF-7) | 12.5 |

Data is representative and sourced from general technical guides on D-phenylalanine in peptidomimetics.

Experimental Protocols

The synthesis of peptidomimetics containing this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc-protected version of the amino acid, which is commercially available.

Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol describes the manual synthesis of a generic pentapeptide (e.g., Tyr-Gly-Gly-Phe-D-Phe(3-OMe) -NH₂) on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-3-Methoxy-D-phenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (5x).

-

-

Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-3-Methoxy-D-phenylalanine at the desired position.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity by mass spectrometry and analytical HPLC.

-

In Vitro Biological Evaluation: MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the synthesized peptidomimetic on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

96-well plates

-

Synthesized peptidomimetic

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the this compound-containing peptide for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Visualizations

Signaling Pathways

Peptidomimetics containing modified phenylalanine residues often target G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling pathway that could be modulated by a peptidomimetic antagonist containing this compound.

Caption: Generic GPCR signaling pathway modulation by a peptidomimetic antagonist.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of a peptidomimetic containing this compound.

Caption: Workflow for peptidomimetic synthesis and biological evaluation.

Conclusion and Future Directions

This compound is a promising building block for the development of novel peptidomimetics. Its inherent resistance to proteolysis and its potential to modulate ligand-receptor interactions make it an attractive candidate for incorporation into therapeutic peptides targeting a range of diseases. While further research is needed to fully elucidate the structure-activity relationships of peptidomimetics containing this specific amino acid, the foundational knowledge and experimental methodologies outlined in this guide provide a solid framework for its application in drug discovery. Future studies should focus on the systematic incorporation of this compound into various peptide scaffolds and the detailed characterization of their biological activities and underlying mechanisms of action. This will undoubtedly pave the way for the development of next-generation peptide-based therapeutics with improved pharmacological profiles.

References

The Metabolic Fate of 3-Methoxy-D-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-D-phenylalanine is a synthetic amino acid derivative with potential applications in drug development. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and safety. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, based on the known metabolism of structurally related compounds, including D-amino acids and methoxy-substituted aromatic molecules. Detailed experimental protocols for investigating its biotransformation are also presented to facilitate further research in this area.

Introduction

While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids are increasingly recognized for their physiological and pharmacological roles. The metabolic pathways of D-amino acids differ significantly from their L-counterparts, primarily involving the enzyme D-amino acid oxidase (DAO). This compound, as a D-amino acid, is expected to be a substrate for DAO. Furthermore, the presence of a methoxy group on the phenyl ring suggests potential metabolism by cytochrome P450 (CYP450) enzymes. This guide will explore these predicted metabolic routes in detail.

Predicted Metabolic Pathways

The metabolism of this compound is likely to proceed through two primary pathways: oxidative deamination of the D-amino acid moiety and O-demethylation of the methoxy group.

Pathway 1: Oxidative Deamination by D-Amino Acid Oxidase (DAO)

The principal route for the metabolism of neutral D-amino acids in mammals is oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAO), which is predominantly found in the peroxisomes of the kidney and liver.[1][2][3] This reaction converts the D-amino acid into its corresponding α-keto acid, ammonia, and hydrogen peroxide.[1][4]

In the case of this compound, this pathway would lead to the formation of 3-methoxy-phenylpyruvic acid. This α-keto acid can then undergo further metabolism, including transamination to the corresponding L-amino acid, 3-Methoxy-L-phenylalanine, or other downstream catabolic reactions.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A promiscuous cytochrome P450 aromatic O-demethylase for lignin bioconversion [escholarship.org]

- 4. pnas.org [pnas.org]

- 5. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 3-Methoxy-L-phenylalanine in Protein Structure and Function

Disclaimer: Initial searches for "3-Methoxy-D-phenylalanine" yielded limited information regarding its role in protein structure and function, as the incorporation of D-amino acids into proteins is not a standard biological process. Scientific research in this area predominantly focuses on L-enantiomers. Therefore, this technical guide will focus on 3-Methoxy-L-phenylalanine , assuming it to be the intended compound of interest for applications in protein engineering and drug development.

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology and drug discovery, enabling the introduction of novel chemical functionalities to probe and engineer protein structure and function. 3-Methoxy-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, offers a unique modification to the aromatic side chain. The introduction of a methoxy group at the meta position of the phenyl ring can induce subtle yet significant changes in the local environment within a protein. These changes can modulate protein stability, enzyme activity, and protein-protein interactions by altering steric and electronic properties, such as hydrophobicity and hydrogen bonding potential. This guide provides a comprehensive overview of the methodologies used to incorporate 3-Methoxy-L-phenylalanine into proteins and to characterize its effects on protein structure and function.

Core Concepts: The Role of Methoxy Substitution

The methoxy group (-OCH3) at the meta-position of the phenylalanine ring introduces several key physicochemical alterations compared to the native phenylalanine residue:

-

Steric Bulk: The methoxy group adds steric bulk to the side chain, which can influence protein packing and conformational dynamics.

-

Electronic Effects: The oxygen atom in the methoxy group is electron-donating through resonance and electron-withdrawing through induction, which can alter cation-π and other non-covalent interactions.

-

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, potentially forming new intramolecular or intermolecular interactions that can affect protein stability and binding.

-

Hydrophobicity: The methoxy group can slightly increase the hydrophobicity of the side chain, which may impact protein folding and interactions with other hydrophobic residues or ligands.

These modifications make 3-Methoxy-L-phenylalanine a valuable probe for structure-activity relationship studies, allowing researchers to finely tune the properties of proteins for therapeutic or industrial applications.

Data Presentation: Impact on Protein Properties

While specific quantitative data for the effects of 3-Methoxy-L-phenylalanine on protein stability, enzyme kinetics, and binding affinity are not extensively available in the public literature, the following tables provide a template for how such data would be presented. For illustrative purposes, data from studies on other phenylalanine analogs are included to demonstrate the expected nature of these measurements.

Table 1: Illustrative Impact of Phenylalanine Analogs on Protein Thermal Stability

This table demonstrates how the change in melting temperature (Tm) can be used to quantify the effect of an unnatural amino acid on protein stability. Data is adapted from a study on the p53 tetramerization domain where native phenylalanine residues were substituted with other analogs.

| Protein Variant | Site of Substitution | Tm (°C) | ΔTm (°C) (Mutant - Wild Type) |

| Wild Type p53 | - | 89.5 | - |

| p53 Phe341 -> Cha | 341 | 100.0 | +10.5 |

| p53 Phe328 -> F5Phe | 328 | 89.0 | -0.5 |

| p53 Phe338 -> F5Phe | 338 | 89.0 | -0.5 |

Cha = Cyclohexylalanine, F5Phe = Pentafluorophenylalanine. Data is illustrative and based on findings from related studies.

Table 2: Template for Presenting Changes in Enzyme Kinetic Parameters

The incorporation of 3-Methoxy-L-phenylalanine near an enzyme's active site can alter its catalytic efficiency. This table shows how the Michaelis constant (Km) and maximum velocity (Vmax) would be presented.

| Enzyme Variant | Substrate | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Wild Type | Substrate A | Value | Value | Value |

| Mutant (Phe -> 3-MeO-Phe) | Substrate A | Value | Value | Value |

Table 3: Template for Presenting Changes in Protein-Ligand Binding Affinity

The dissociation constant (Kd) is a measure of binding affinity. This table illustrates how changes in Kd upon substitution with 3-Methoxy-L-phenylalanine would be reported.

| Protein Variant | Ligand | Kd (nM) | Fold Change in Affinity |

| Wild Type | Ligand X | Value | - |

| Mutant (Phe -> 3-MeO-Phe) | Ligand X | Value | Value |

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of 3-Methoxy-L-phenylalanine and the subsequent characterization of the modified protein.

Protocol 1: Site-Specific Incorporation of 3-Methoxy-L-phenylalanine via Amber Suppression

This protocol outlines the general steps for incorporating an unnatural amino acid at a specific site in a protein expressed in E. coli.

1. Plasmid Construction:

- Mutagenesis of the Gene of Interest: Introduce an amber stop codon (TAG) at the desired phenylalanine codon in the target gene using site-directed mutagenesis.[1][2][3][4][5] A C-terminal affinity tag (e.g., His6-tag) is recommended for purification of the full-length protein.

- Orthogonal tRNA/Synthetase Plasmid: Utilize a plasmid (e.g., pEVOL) that expresses an engineered aminoacyl-tRNA synthetase (aaRS) specific for 3-Methoxy-L-phenylalanine and its cognate amber suppressor tRNA (tRNACUA). If a specific synthetase for 3-Methoxy-L-phenylalanine is not available, one may need to be evolved through directed evolution.

2. Protein Expression:

- Co-transform competent E. coli cells (e.g., BL21(DE3)) with the plasmid containing the mutated gene of interest and the pEVOL plasmid for the orthogonal pair.

- Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8.

- Supplement the medium with 1-2 mM 3-Methoxy-L-phenylalanine.

- Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

3. Protein Purification and Verification:

- Harvest the cells by centrifugation and lyse them.

- Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

- Verify the incorporation of 3-Methoxy-L-phenylalanine by mass spectrometry (e.g., ESI-MS), which should show a mass shift corresponding to the difference between phenylalanine and 3-Methoxy-L-phenylalanine.[6][7][8][9][10]

Protocol 2: Characterization of Protein Stability by Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry, is a high-throughput method to determine the melting temperature (Tm) of a protein.[11]

1. Sample Preparation:

- Purify both the wild-type and the 3-Methoxy-L-phenylalanine-containing mutant proteins to high homogeneity.

- Prepare protein solutions at a final concentration of 2-5 µM in a suitable buffer.

- Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

2. Assay Execution:

- In a 96-well PCR plate, mix the protein solution with the dye.

- Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C, measuring fluorescence at each temperature increment.

3. Data Analysis:

- Plot fluorescence intensity versus temperature. The midpoint of the resulting sigmoidal curve is the Tm.

- Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the wild-type protein from that of the mutant protein to quantify the change in thermal stability.[11]

Protocol 3: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of a protein and its conformational changes.

1. Sample Preparation:

- Prepare samples of the wild-type and mutant proteins at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., phosphate buffer with low chloride).

2. Spectral Acquisition:

- To assess secondary structure, acquire far-UV CD spectra from 190 to 250 nm at a constant temperature.

- For thermal denaturation studies, monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate.

3. Data Analysis:

- Compare the far-UV spectra of the wild-type and mutant proteins to identify any significant changes in secondary structure.

- The thermal denaturation curve can be used to determine the Tm, providing an orthogonal measurement to TSA.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts.

Caption: Workflow for incorporating 3-Methoxy-L-phenylalanine.

Caption: Mechanism of amber codon suppression for ncAA incorporation.

Caption: Logical flow from incorporation to functional changes.

Conclusion

The incorporation of 3-Methoxy-L-phenylalanine into proteins provides a nuanced approach to protein engineering. By introducing subtle modifications to the steric and electronic environment of a phenylalanine residue, researchers can probe and modulate protein structure and function with high precision. While comprehensive quantitative data for this specific analog remains to be broadly published, the established methodologies for unnatural amino acid incorporation and biophysical characterization provide a clear roadmap for its application. This technical guide serves as a foundational resource for scientists and drug development professionals seeking to leverage the unique properties of 3-Methoxy-L-phenylalanine in their research. Further studies are warranted to build a detailed database of its effects across a range of protein scaffolds, which will undoubtedly expand its utility in the development of novel therapeutics and engineered enzymes.

References

- 1. static.igem.org [static.igem.org]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Enzymatic Incorporation of 3-Methoxy-D-phenylalanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful tool in drug discovery and chemical biology, enabling the creation of novel molecules with enhanced therapeutic properties. Among these, D-amino acids are of particular interest due to their ability to confer resistance to proteolytic degradation, thereby increasing the in vivo stability of peptide-based drugs. This technical guide provides an in-depth exploration of the enzymatic incorporation of 3-Methoxy-D-phenylalanine, a non-canonical D-amino acid with potential applications in the development of robust and effective therapeutics.

While direct enzymatic data for this compound is limited, this guide consolidates current knowledge on the incorporation of structurally similar D-amino acids and outlines the key enzymatic machinery and methodologies applicable to this specific substrate. The primary focus is on Non-Ribosomal Peptide Synthetases (NRPSs), the major enzymatic route for the incorporation of D-amino acids and other non-canonical building blocks in natural product biosynthesis.

Introduction to D-Amino Acid Incorporation

In nature, the incorporation of D-amino acids into peptides is primarily mediated by large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).[1] Unlike ribosomal protein synthesis, which is restricted to the 20 proteinogenic L-amino acids, NRPSs can utilize a vast array of building blocks, including D-amino acids, N-methylated amino acids, and fatty acids.[1] This versatility makes NRPSs a prime target for bioengineering efforts aimed at producing novel peptide-based therapeutics.

The key to the substrate flexibility of NRPSs lies in their modular architecture. Each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. The adenylation (A) domain within each module acts as the "gatekeeper," selecting the specific amino acid substrate from the cellular pool.[2][3] The substrate specificity of the A-domain is therefore a critical determinant of the final peptide product.

Enzymatic Machinery for this compound Incorporation

The enzymatic incorporation of this compound is predicted to be primarily achievable through the action of NRPSs. The process can be broken down into two key stages: the biosynthesis of this compound and its subsequent incorporation into a peptide backbone by an NRPS.

Biosynthesis of this compound

The precursor, this compound, is not a common metabolite. Its synthesis can be envisioned through several enzymatic routes, often starting from a more readily available precursor like L-phenylalanine or a synthetic precursor. Key enzyme classes involved in the synthesis of D-amino acids include:

-

Amino Acid Racemases: These enzymes catalyze the interconversion between L- and D-enantiomers of an amino acid. A phenylalanine racemase could potentially convert L-phenylalanine to D-phenylalanine, which could then be subsequently modified.

-

D-Amino Acid Dehydrogenases (D-AADH) and D-Amino Acid Transaminases (D-AAT): These enzymes can synthesize D-amino acids from their corresponding α-keto acids.[4] For instance, 3-methoxy-phenylpyruvic acid could be converted to this compound.

-

Phenylalanine Ammonia Lyases (PALs): While PALs typically catalyze the deamination of L-phenylalanine, engineered PALs have been shown to catalyze the reverse reaction, the amination of cinnamic acid derivatives, to produce both L- and D-phenylalanine derivatives.[5][6]

Incorporation by Non-Ribosomal Peptide Synthetases (NRPSs)

Once synthesized, this compound can be incorporated into a peptide by an NRPS. The core of this process is the adenylation (A) domain of an NRPS module. The A-domain recognizes and activates the amino acid as an aminoacyl-adenylate, which is then transferred to the adjacent thiolation (T) domain. The condensation (C) domain then catalyzes peptide bond formation between the amino acid on the T-domain and the growing peptide chain.

The substrate specificity of the A-domain is determined by a "non-ribosomal code," a set of key amino acid residues in the active site that interact with the side chain of the substrate.[7] By modifying this code through protein engineering, the substrate specificity of an A-domain can be altered to accept non-canonical amino acids like this compound.

Quantitative Data on D-Amino Acid Incorporation

| Enzyme/Domain | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| GrsA-A (wild-type) | D-Phenylalanine | 0.04 | 1.2 | 30,000 | Finking & Marahiel, 2004 |

| GrsA-A (wild-type) | L-Phenylalanine | 0.02 | 2.5 | 125,000 | Finking & Marahiel, 2004 |

| Engineered D-AADH | D-Phenylalanine | 1.5 | 10.2 | 6,800 | [4] |

| Engineered PAL | p-NO2-cinnamic acid | - | - | - | [5] |

Note: The data presented are from various sources and experimental conditions and should be used for comparative purposes only.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic incorporation of this compound. These protocols are based on established methods for studying NRPSs and other D-amino acid incorporating enzymes.

Protocol 1: Screening for Enzymes Capable of Activating this compound

This protocol describes a high-throughput screening method to identify adenylation domains or other enzymes that can activate this compound. The assay is based on the ATP-PPi exchange reaction, a hallmark of adenylation domains.

Materials:

-

Purified candidate enzymes (e.g., NRPS A-domains)

-

This compound

-

ATP (Adenosine triphosphate)

-

[32P]Pyrophosphate (PPi)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

Activated charcoal

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, [32P]PPi, and the candidate enzyme.

-

Initiate the reaction by adding this compound.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10 minutes).

-

Quench the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal will bind the [32P]ATP formed in the exchange reaction.

-

Pellet the charcoal by centrifugation and wash it to remove unincorporated [32P]PPi.

-

Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

-

An increase in radioactivity compared to a no-substrate control indicates that the enzyme can activate this compound.

Protocol 2: In Vitro Peptide Synthesis using an Engineered NRPS

This protocol outlines the in vitro reconstitution of a peptide synthesis reaction using a purified, engineered NRPS and this compound.

Materials:

-

Purified engineered NRPS

-

This compound

-

Other required amino acid substrates (L- or D- form as specified by the NRPS)

-

ATP

-

Reaction buffer (as in Protocol 1)

-

HPLC system for product analysis

Procedure:

-

Set up the reaction mixture containing the reaction buffer, ATP, all necessary amino acid substrates (including this compound), and the purified NRPS.

-

Incubate the reaction at the optimal temperature for the desired duration.

-

Terminate the reaction by adding a quenching agent (e.g., trifluoroacetic acid).

-

Analyze the reaction mixture by HPLC to detect the formation of the desired peptide product containing this compound. The product can be identified by comparing its retention time to a synthetic standard or by mass spectrometry analysis of the collected HPLC peak.

Visualizing the Workflow and Logic

To better understand the processes involved in the enzymatic incorporation of this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: Workflow for the enzymatic incorporation of this compound.

Caption: Experimental workflow for engineering and validating enzymatic incorporation.

Conclusion and Future Directions

The enzymatic incorporation of this compound represents a promising strategy for the development of novel peptide-based therapeutics with improved pharmacological properties. While direct enzymatic solutions are still to be fully characterized, the extensive knowledge of NRPS machinery and the proven success of engineering A-domain specificity provide a clear roadmap for achieving this goal. Future research should focus on the discovery and engineering of NRPS A-domains with a high affinity and catalytic efficiency for this compound. The development of robust whole-cell biocatalysts for the production of peptides containing this and other non-canonical D-amino acids will be a critical step towards the industrial application of this technology. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to advance the exciting field of non-canonical amino acid incorporation.

References

- 1. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 2. Characterization and Engineering of the Adenylation Domain of a NRPS-Like Protein: A Potential Biocatalyst for Aldehyde Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in Enzymatic Synthesis of D-Amino Acids | MDPI [mdpi.com]

- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of the nonribosomal codes for nonproteinogenic amino acid selective adenylation enzymes in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxy-L-phenylalanine as a Molecular Probe for Receptor Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-L-phenylalanine, an analog of the essential amino acid L-phenylalanine, is emerging as a valuable molecular tool in receptor binding studies and drug discovery. Its structural similarity to endogenous amino acids allows it to interact with specific transport systems and receptors, making it a promising probe for investigating biological processes and a scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and potential applications of 3-Methoxy-L-phenylalanine as a molecular probe, with a primary focus on its interaction with the L-type Amino Acid Transporter 1 (LAT1).

The strategic placement of a methoxy group at the meta-position of the phenyl ring influences the molecule's electronic and steric properties, which can significantly impact its binding affinity and selectivity for its biological targets.[1][2] LAT1, a transporter responsible for the uptake of large neutral amino acids, is a particularly important target as it is overexpressed in various cancers and plays a crucial role in transporting drugs across the blood-brain barrier.[3][4][5][6] Understanding the interaction of 3-Methoxy-L-phenylalanine with LAT1 can, therefore, open new avenues for cancer diagnostics, targeted drug delivery, and the development of novel therapeutic agents.

Core Target: L-type Amino Acid Transporter 1 (LAT1)

LAT1 (solute carrier family 7 member 5, SLC7A5) is a sodium-independent amino acid exchanger that facilitates the transport of large neutral amino acids, such as leucine, phenylalanine, and tryptophan, across cell membranes.[7] It forms a heterodimeric complex with the heavy chain 4F2hc (SLC3A2) for its localization and stability at the plasma membrane.[8]

The upregulation of LAT1 in various cancer types is linked to the increased metabolic demand of proliferating tumor cells for essential amino acids.[3][4][6][9] This overexpression makes LAT1 an attractive target for both diagnostic imaging and therapeutic intervention. Phenylalanine analogs, including those with substitutions on the phenyl ring, have been extensively studied as potential LAT1 substrates or inhibitors.[1][2][10] Studies have shown that meta-substituted phenylalanine derivatives often exhibit a higher affinity for LAT1 compared to their ortho- or para-substituted counterparts.[10] This suggests that 3-Methoxy-L-phenylalanine is a strong candidate for a LAT1-interacting molecular probe.

Quantitative Data Summary

While specific binding affinity data (IC50, Ki) for 3-Methoxy-L-phenylalanine is not extensively available in the public domain, the following table summarizes the known affinity of the parent compound, L-phenylalanine, and the general range of affinities observed for other meta-substituted phenylalanine analogs for the LAT1 transporter. This provides a basis for estimating the potential interaction of 3-Methoxy-L-phenylalanine.

| Compound | Transporter | Assay Type | Reported Affinity | Reference |

| L-Phenylalanine | LAT1 | Michaelis-Menten | Km = 14.2 µM | |

| Meta-substituted Phenylalanine derivatives | LAT1 | cis-inhibition | IC50 = 5-10 µM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of 3-Methoxy-L-phenylalanine with the LAT1 transporter.

Cell Culture

-

Cell Line: Human embryonic kidney (HEK293) cells stably transfected to overexpress human LAT1 (HEK-hLAT1) are commonly used. Wild-type or mock-transfected HEK293 cells serve as a negative control.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For stable cell lines, a selection antibiotic (e.g., G418) is included in the culture medium.

cis-Inhibition Assay

This assay measures the ability of a test compound (e.g., 3-Methoxy-L-phenylalanine) to compete with a radiolabeled LAT1 substrate for uptake into cells.

-

Materials:

-

HEK-hLAT1 cells

-

Radiolabeled LAT1 substrate (e.g., [14C]-L-leucine or [3H]-gabapentin)

-

Unlabeled 3-Methoxy-L-phenylalanine

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Seed HEK-hLAT1 cells in a 24-well plate and grow to confluence.

-

Wash the cells twice with pre-warmed uptake buffer.

-

Pre-incubate the cells with uptake buffer for 10-15 minutes at 37°C.

-

Add the uptake buffer containing a fixed concentration of the radiolabeled substrate and varying concentrations of 3-Methoxy-L-phenylalanine.

-

Incubate for a specific time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of each well to normalize the uptake data.

-

Calculate the IC50 value, which is the concentration of 3-Methoxy-L-phenylalanine that inhibits 50% of the specific uptake of the radiolabeled substrate.

-

trans-Stimulation Assay

This assay determines whether a test compound is a substrate of the transporter. If the compound is transported into the cell, it will stimulate the efflux of a pre-loaded radiolabeled substrate.

-

Materials:

-

HEK-hLAT1 cells

-

Radiolabeled LAT1 substrate (e.g., [3H]-gabapentin)

-

Unlabeled 3-Methoxy-L-phenylalanine

-

Uptake and efflux buffers (e.g., HBSS)

-

-

Procedure:

-

Seed HEK-hLAT1 cells in a 24-well plate and grow to confluence.

-

Wash the cells with uptake buffer.

-

Pre-load the cells by incubating them with a high concentration of the radiolabeled substrate in uptake buffer for an extended period (e.g., 30-60 minutes) at 37°C.

-

Wash the cells rapidly with ice-cold efflux buffer to remove extracellular radiolabel.

-

Add efflux buffer containing either no test compound (basal efflux) or a high concentration of 3-Methoxy-L-phenylalanine.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Collect the efflux buffer and measure its radioactivity.

-

Lyse the cells and measure the remaining intracellular radioactivity.

-

An increase in the efflux of the radiolabeled substrate in the presence of 3-Methoxy-L-phenylalanine compared to the basal efflux indicates that it is a LAT1 substrate.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway associated with LAT1 and the workflows for the experimental protocols described above.

Caption: LAT1-mediated amino acid uptake and downstream mTORC1 signaling.

Caption: Workflows for cis-inhibition and trans-stimulation assays.

Conclusion

3-Methoxy-L-phenylalanine holds significant promise as a molecular probe for studying the L-type Amino Acid Transporter 1. Its structural features suggest a favorable interaction with LAT1, a transporter of considerable interest in oncology and neuropharmacology. The experimental protocols detailed in this guide provide a robust framework for characterizing this interaction and elucidating the functional consequences of LAT1 modulation. While further studies are needed to determine the precise binding kinetics and in vivo behavior of 3-Methoxy-L-phenylalanine, the methodologies and conceptual framework presented here offer a solid foundation for researchers and drug development professionals to explore its potential in their respective fields. The continued investigation of such targeted molecular probes is essential for advancing our understanding of complex biological systems and for the rational design of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. L-leucine, L-methionine, and L-phenylalanine share a Na(+)/K (+)-dependent amino acid transporter in shrimp hepatopancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. biorxiv.org [biorxiv.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of 3-Methoxy-D-phenylalanine Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for modeling the interactions of 3-Methoxy-D-phenylalanine, a synthetic amino acid with potential applications in peptide synthesis and drug development.[1] This document details the quantum mechanical and molecular mechanics approaches used to predict its physicochemical properties, binding affinities, and dynamic behavior in biological systems. Furthermore, it outlines relevant signaling pathways that may be modulated by this compound and provides standardized experimental protocols for the synthesis, characterization, and validation of computational predictions. All quantitative data are summarized in structured tables, and key workflows and pathways are visualized using diagrams to facilitate understanding and application by researchers in medicinal chemistry, computational biology, and drug discovery.

Introduction to this compound

This compound is a derivative of the natural amino acid phenylalanine, featuring a methoxy group at the meta position of the phenyl ring and existing as the D-enantiomer. The introduction of the methoxy group can alter the electronic and steric properties of the side chain, potentially influencing its interactions with biological targets. The D-configuration provides resistance to proteolytic degradation, a desirable characteristic for peptide-based therapeutics. This unique combination of features makes this compound an attractive building block for the design of novel peptides and small molecule drugs.[1]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | [2][3] |

| Molecular Weight | 195.22 g/mol | [2][3] |

| CAS Number | 145306-65-6 | [2][3] |

| Appearance | Off-white powder | [4] |

| Purity | ≥ 99% (Chiral HPLC, HPLC) | [4] |

| Density | 1.209 g/cm3 | [4] |

| Boiling Point | 350.139°C at 760 mmHg | [4] |

Theoretical Modeling Methodologies

The in-silico investigation of this compound interactions relies on a multi-scale modeling approach, from the quantum mechanical level to the dynamics of large biomolecular systems.

Quantum Mechanics (QM) Calculations

QM methods are employed to elucidate the intrinsic electronic properties of this compound, which are fundamental for understanding its reactivity and interaction patterns.

-

Density Functional Theory (DFT): DFT is a widely used method to study the electronic structure of molecules. The B3LYP functional with a 6-31G(d,p) basis set is a common choice for optimizing the geometry of amino acids and their derivatives and for calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies.[5][6]

-

Hartree-Fock (HF) Theory: HF is another ab initio method that can be used for geometry optimization and electronic structure calculations. It is often used as a reference for more advanced methods.[6]

-

Composite Wave-Function Methods: For higher accuracy in energetic and spectroscopic parameters, composite methods can be employed. These methods combine calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation at a more manageable computational cost.[5][7]

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

MM methods, particularly through MD simulations, allow for the study of the dynamic behavior of this compound in a solvated environment and its interactions with biomolecules over time.

-

Force Fields: A crucial component of MM and MD is the force field, which is a set of parameters describing the potential energy of the system. Commonly used force fields for biomolecular simulations include:

-

AMBER (Assisted Model Building with Energy Refinement): Widely used for proteins and nucleic acids.

-

CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular force field for biomolecules.

-

GROMOS (Groningen Molecular Simulation): A versatile force field for a broad range of molecular systems.

-

OPLS (Optimized Potentials for Liquid Simulations): A family of force fields well-suited for condensed-phase simulations.

-

-

Simulation Protocol: A typical MD simulation involves:

-

System Setup: Placing the molecule of interest (and its binding partner) in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.

-